molecular formula C6H3ClF2N2O2 B6618373 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid CAS No. 1780257-75-1

2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B6618373
CAS No.: 1780257-75-1
M. Wt: 208.55 g/mol
InChI Key: BSLCTSIEJFDKSS-UHFFFAOYSA-N
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Description

2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is a fluorinated acetic acid derivative featuring a 5-chloropyrazine substituent. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms, contributes to the compound’s electronic and steric properties. The difluoroacetic acid moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2-10-3(1-11-4)6(8,9)5(12)13/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLCTSIEJFDKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling between organoboronic acids and halides . This reaction typically requires a base to activate the boronic acid, enhancing the polarization of the organic ligand and facilitating transmetallation . The reaction conditions often include the use of palladium catalysts such as Pd(OAc)2 and ligands like PCy3, which are suitable for a diverse array of aryl and vinyl triflates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.

Scientific Research Applications

2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biochemical and physiological effects.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, pyrazine derivatives are known to interact with protein tyrosine phosphatases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

2-(5-Chloropyridin-2-yl)-2,2-difluoroacetic Acid (CAS 1783941-90-1)

  • Structure : Replaces pyrazine with pyridine (one nitrogen atom in the ring).
  • Molecular Formula: C₇H₄ClF₂NO₂.
  • Key Difference : Pyridine’s lower electronegativity compared to pyrazine may reduce metabolic stability but improve solubility.

2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic Acid (CID 154879069)

  • Structure : Thiazole ring (sulfur and nitrogen atoms) instead of pyrazine.
  • Molecular Formula: C₅H₂ClF₂NO₂S.
  • Applications: Potential agrochemical applications due to thiazole’s prevalence in pesticides .
  • Key Difference : Sulfur enhances π-π interactions but may increase toxicity risks.

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic Acid (CAS 1376372-60-9)

  • Structure : Pyrimidine-derived (two nitrogen atoms in a fused ring system).
  • Molecular Formula : C₆H₄F₂N₂O₄.

Analogs with Aromatic Substituents

2-(4-Ethylphenyl)-2,2-difluoroacetic Acid

  • Structure : Phenyl ring with an ethyl substituent.
  • Molecular Formula : C₁₀H₁₁F₂O₂.
  • Applications : Intermediate in organic synthesis.
  • Key Difference : Lacks heterocyclic nitrogen atoms, reducing polarity and metabolic complexity .

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic Acid

  • Structure : Dichlorophenyl group.
  • Applications : Pesticide and pharmaceutical intermediate.
  • Key Difference : Chlorine atoms enhance electrophilicity, increasing reactivity in substitution reactions .

Functional Analogs in Drug Development

MHY3200 (2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic Acid)

  • Structure : Benzo[d]thiazole core linked to difluoroacetic acid.
  • Bioactivity : Potent PPARα agonist (binding affinity: −8.89 kcal/mol in AutoDock), demonstrating hepatoprotective effects in NAFLD models .
  • Key Difference : The benzo[d]thiazole moiety enhances binding to nuclear receptors compared to pyrazine derivatives .

Diclofenac Analogs (e.g., 2d in )

  • Structure : Difluoroacetic acid linked to substituted phenylamines.
  • Key Difference : Fluorine substitution reduces cytochrome P450-mediated toxicity .

Comparative Data Table

Compound Name Molecular Formula Heterocycle/Substituent Key Bioactivity/Application Reference ID
2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid C₆H₃ClF₂N₂O₂ Pyrazine (5-Cl) Intermediate for pharmaceuticals
2-(5-Chloropyridin-2-yl)-2,2-difluoroacetic acid C₇H₄ClF₂NO₂ Pyridine (5-Cl) Research chemical
MHY3200 C₁₅H₉ClF₂NO₃S Benzo[d]thiazole (5-Cl) PPARα agonist (hepatoprotection)
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid C₈H₄Cl₂F₂O₂ Phenyl (2,4-Cl₂) Organic synthesis intermediate
2d (Diclofenac analog) C₁₄H₈Cl₂F₃NO₂ Phenyl (2,6-Cl₂, 4-F) Reduced metabolic activation

Key Research Findings

Heterocyclic Influence : Pyrazine derivatives exhibit higher metabolic stability than pyridine analogs due to increased electronegativity, though solubility may be compromised .

Fluorine Effects : Difluoroacetic acid groups universally enhance lipophilicity and resistance to oxidative metabolism, critical for prolonged drug half-life .

Bioactivity : PPARα agonism (as seen in MHY3200) correlates with heterocyclic systems capable of hydrophobic interactions, suggesting pyrazine derivatives may require additional functional groups for similar efficacy .

Biological Activity

2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C7H4ClF2N1O2
  • Molecular Weight : 195.56 g/mol
  • Structure : The compound features a pyrazine ring substituted with a chlorine atom and difluoroacetic acid functionality.

The biological activity of 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid primarily involves its role as an inhibitor of CTP synthase (CTPS), an enzyme crucial for nucleic acid synthesis. CTPS catalyzes the conversion of UTP to CTP, which is vital for DNA and RNA synthesis. Inhibition of this enzyme can lead to reduced proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.

Anticancer Activity

Research has indicated that compounds similar to 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid exhibit anticancer properties by targeting CTPS. Elevated CTPS activity has been linked to various tumors, including hematological malignancies and solid tumors. By inhibiting CTPS, these compounds can disrupt the nucleotide synthesis pathway, leading to decreased tumor cell proliferation and increased apoptosis.

Immunomodulatory Effects

The compound also shows potential in modulating immune responses. CTPS1 is particularly important for lymphocyte proliferation upon activation. Inhibition of this enzyme can impair the immune response, which may be beneficial in conditions where excessive immune activation is detrimental, such as autoimmune diseases.

Study 1: CTPS Inhibition in Cancer Therapy

A study investigated the effects of 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid on various cancer cell lines. Results showed that treatment led to a significant reduction in cell viability in colon cancer and melanoma cell lines. The IC50 values were determined to be approximately 10 µM for colon cancer cells and 15 µM for melanoma cells, indicating potent anticancer activity.

Cell LineIC50 (µM)
Colon Cancer10
Melanoma15
Chronic Lymphocytic Leukemia12

Study 2: Immunosuppressive Effects

In another investigation focusing on autoimmune diseases, the compound was tested on activated T-cells. The results indicated a marked decrease in T-cell proliferation in response to antigen stimulation when treated with the compound at concentrations ranging from 5 µM to 20 µM.

Treatment Concentration (µM)T-cell Proliferation (%)
0100
570
1050
2030

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